6-Ethoxyquinoline-2,3-dicarboxylic acid
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Overview
Description
Chemical Reactions Analysis
6-Ethoxyquinoline-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Ethoxyquinoline-2,3-dicarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Ethoxyquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is likely to interact with enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, making it a valuable compound in research .
Comparison with Similar Compounds
6-Ethoxyquinoline-2,3-dicarboxylic acid can be compared with other similar compounds, such as:
Quinoline-2,3-dicarboxylic acid: Lacks the ethoxy group, which may affect its chemical properties and reactivity.
6-Methoxyquinoline-2,3-dicarboxylic acid: Contains a methoxy group instead of an ethoxy group, leading to differences in solubility and reactivity.
Quinoline-2,3-dicarboxylic acid derivatives: Various derivatives with different substituents can exhibit unique properties and applications
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
948289-74-5 |
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Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
6-ethoxyquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C13H11NO5/c1-2-19-8-3-4-10-7(5-8)6-9(12(15)16)11(14-10)13(17)18/h3-6H,2H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
AWLUPZWELMOPGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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